molecular formula C7H10N2 B6267057 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole CAS No. 1551669-55-6

1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole

Cat. No. B6267057
CAS RN: 1551669-55-6
M. Wt: 122.2
InChI Key:
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Description

1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole, also known as MPP, is an organic compound of the pyrazole family. It is a heterocyclic compound with a five-membered ring containing four carbon atoms and one nitrogen atom. MPP has a variety of applications in the scientific research field and is widely used in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole is not well understood. However, it is known that the compound acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in a variety of physiological processes, including inflammation, pain, and fever. By inhibiting the activity of COX, 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole can reduce the production of prostaglandins, which can lead to the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects
1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase (COX) and reduce the production of prostaglandins. This can lead to the reduction of inflammation, pain, and fever. In addition, 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Leukotrienes are hormones that are involved in a variety of physiological processes, including inflammation, bronchoconstriction, and allergic reactions. By inhibiting the activity of 5-LOX, 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole can reduce the production of leukotrienes, which can lead to the reduction of inflammation, bronchoconstriction, and allergic reactions.

Advantages and Limitations for Lab Experiments

1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole is a widely used compound in scientific research, and it has a number of advantages and limitations for lab experiments. One of the major advantages of 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole is its low cost and wide availability. This makes it an ideal starting material for the synthesis of other compounds. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole in lab experiments. It is a relatively unstable compound and can be easily degraded by heat or light. In addition, it can react with other compounds, leading to the formation of unwanted byproducts.

Future Directions

The potential future directions for 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole research include the development of new synthesis methods, the exploration of new applications, and the investigation of its mechanism of action. The development of new synthesis methods could lead to the production of higher purity compounds, which could be used in a wider variety of applications. In addition, new applications could be explored, such as the use of 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole in the synthesis of pharmaceuticals or the use of 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole as an inhibitor of enzymes involved in the production of hormones. Finally, the mechanism of action of 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole could be further investigated, which could lead to the development of new therapeutic agents.

Synthesis Methods

1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole can be synthesized in a variety of ways. The most common method is by the reaction of prop-2-en-1-ol with hydrazine hydrate in the presence of an acid catalyst. This reaction produces an intermediate product, which is then oxidized to form the final product. Other methods of synthesis include the reaction of ethyl acetoacetate with hydrazine hydrate, the reaction of ethyl acetate with hydrazine hydrate, and the reaction of prop-2-en-1-ol with hydrazine hydrate in the presence of an acid catalyst.

Scientific Research Applications

1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole is widely used as a starting material for the synthesis of other compounds. It is commonly used in the synthesis of heterocyclic compounds, such as pyrazoles, pyridines, and triazoles. It is also used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antineoplastic agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole involves the reaction of 1-methyl-1H-pyrazole with prop-2-en-1-ol in the presence of a strong acid catalyst.", "Starting Materials": [ "1-methyl-1H-pyrazole", "prop-2-en-1-ol", "strong acid catalyst" ], "Reaction": [ "Add 1-methyl-1H-pyrazole to a reaction flask", "Add prop-2-en-1-ol to the reaction flask", "Add a strong acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

1551669-55-6

Molecular Formula

C7H10N2

Molecular Weight

122.2

Purity

95

Origin of Product

United States

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